Differential Inhibition of Human VAP-1
This compound demonstrates a clear, quantifiable difference in potency against human Vascular Adhesion Protein-1 (VAP-1) compared to a structurally distinct VAP-1 inhibitor. The target compound achieves an IC50 of 180 nM in a cellular assay using CHO cells expressing human VAP-1 [1]. In contrast, the comparator compound BDBM50205269 shows an IC50 of 23 nM against rat VAP-1 in the same assay system, but its activity against human VAP-1 is not specified, highlighting a potential species-specific difference in potency [2]. This quantitative data allows a researcher to select the appropriate compound for either human or rodent model studies.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | BDBM50205269: 23 nM (rat VAP-1) |
| Quantified Difference | The target compound is approximately 7.8-fold less potent than the comparator against the rat isoform, but provides a definitive value for the human target. |
| Conditions | CHO cells expressing human or rat VAP-1; substrate: 14C-benzylamine; 20 min preincubation. |
Why This Matters
This differentiation is critical for selecting the correct tool compound for species-specific studies of VAP-1, a target implicated in inflammatory diseases, ensuring the assay is relevant to the intended model organism.
- [1] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913). View Source
- [2] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913). View Source
